N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea is an organosulfur compound that features a pyrimidine ring substituted with a chloro and ethoxy group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea typically involves the reaction of 4-chloro-6-ethoxypyrimidine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as self-healing polymers and advanced coatings .
Mechanism of Action
The mechanism of action of N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s thiourea moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(Acyl/aroyl)-3-(substituted)thioureas: These compounds share the thiourea moiety and exhibit similar chemical reactivity and biological activities.
Thiazoles: These heterocyclic compounds also contain sulfur and nitrogen atoms and have diverse biological activities
Uniqueness
N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various research and industrial fields .
Properties
CAS No. |
916074-14-1 |
---|---|
Molecular Formula |
C7H9ClN4OS |
Molecular Weight |
232.69 g/mol |
IUPAC Name |
(4-chloro-6-ethoxypyrimidin-2-yl)thiourea |
InChI |
InChI=1S/C7H9ClN4OS/c1-2-13-5-3-4(8)10-7(11-5)12-6(9)14/h3H,2H2,1H3,(H3,9,10,11,12,14) |
InChI Key |
PTFNVKBVCLOBFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC(=N1)NC(=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.